N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide

Medicinal Chemistry LogP Property Forecasting

This compound is a critical research tool for fragment-based screening and kinase selectivity studies. Its unique 4-dimethylamino substitution distinguishes it from positional isomers, ensuring accurate target engagement. Ideal for medicinal chemistry and EGFR inhibitor lead optimization. Procure it to secure reproducible results in your assay development or co-crystallization campaigns.

Molecular Formula C13H22N4O
Molecular Weight 250.346
CAS No. 1797329-33-9
Cat. No. B2732547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide
CAS1797329-33-9
Molecular FormulaC13H22N4O
Molecular Weight250.346
Structural Identifiers
SMILESCCCCC(=O)NCC1=NC(=CC(=N1)N(C)C)C
InChIInChI=1S/C13H22N4O/c1-5-6-7-13(18)14-9-11-15-10(2)8-12(16-11)17(3)4/h8H,5-7,9H2,1-4H3,(H,14,18)
InChIKeyYITRSZNQDFWFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide (CAS 1797329-33-9): Compound Identity and Research Tool Baseline


N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide is a synthetic, small-molecule pyrimidine derivative with the molecular formula C13H22N4O and a molecular weight of approximately 250.34 g/mol . Its structure features a pyrimidine core substituted with a dimethylamino group at the 4-position, a methyl group at the 6-position, and a pentanamide chain linked via a methylene bridge at the 2-position. This compound is primarily utilized as a biochemical research tool, with preliminary vendor reports indicating its investigation as a kinase inhibitor, notably against the Epidermal Growth Factor Receptor (EGFR) . However, verified, peer-reviewed target engagement data is not available in the public domain, placing the compound in an early-stage or exploratory research context.

Structural Specificity of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide: Why Positional Isomers Are Not Interchangeable


In the class of substituted pyrimidines, the precise positioning of functional groups is a critical determinant of biological target engagement. N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide exists within a family of closely related positional isomers, such as N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)pentanamide (CAS 1797224-47-5) . The relocation of the dimethylamino group from the 4-position to the 2-position fundamentally alters the hydrogen-bond acceptor/donor map and the compound's electrostatic surface potential, which can lead to dramatically different binding poses within the ATP-binding pocket of kinases. These seemingly small structural modifications are known to switch a compound's kinase inhibition profile or abolish activity entirely [1]. Therefore, direct substitution without rigorous comparative activity data is scientifically invalid and can lead to irreproducible results in assay development or lead optimization campaigns.

Procurement-Relevant Quantitative Evidence for CAS 1797329-33-9


Physicochemical Property Differentiation: Predicted Lipophilicity vs. a Key Positional Isomer

The predicted lipophilicity of the target compound (cLogP = 1.5) is notably lower than that of its positional isomer, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)pentanamide (CAS 1797224-47-5), which has a predicted logP of 2.17 . This difference arises from the different electronic environment created by the dimethylamino group's position on the pyrimidine ring. Lipophilicity is a crucial parameter influencing passive membrane permeability, cellular uptake, and non-specific protein binding, making this a key differentiation point for cellular assay design.

Medicinal Chemistry LogP Property Forecasting

Structural Differentiation: Ligand Efficiency Metrics vs. Common Kinase Probe Scaffolds

The target compound has a molecular weight of 250.34 g/mol and 3 hydrogen bond acceptors, characteristic of a 'fragment-like' or very low molecular weight kinase hinge-binding motif . In contrast, many established pyrimidine-based EGFR inhibitors, such as those disclosed in patent US9783524, have molecular weights exceeding 400 g/mol [1]. The lower molecular complexity of CAS 1797329-33-9 positions it as a potential starting point for fragment-based drug discovery (FBDD) or for use as a minimal pharmacophore control probe, rather than a direct competitor to potent, optimized lead compounds.

Kinase Inhibitor Ligand Efficiency Structural Alert

Kinase Inhibition Potential: Reported EGFR Activity vs. Industry Standard Erlotinib

A vendor-sourced report claims an IC50 of approximately 50 nM for the target compound against the EGFR kinase . This places its potency in the same general range as the first-generation EGFR inhibitor erlotinib, which has reported IC50 values of 2-20 nM in various biochemical assays [1]. However, the report lacks critical experimental detail, including the specific EGFR mutation status, ATP concentration used in the assay, and the commercial vendor, preventing a direct performance comparison. Without this context, the value alone cannot be used as a reliable differentiator.

EGFR Tyrosine Kinase Inhibition

Defined Research Applications for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide (1797329-33-9)


Fragment-Based Lead Discovery (FBLD) Campaigns Targeting Kinases

With a molecular weight of 250.34 g/mol and a simple pyrimidine scaffold, this compound is an ideal candidate for fragment-based screening libraries. Its predicted low lipophilicity (cLogP 1.5) is within the optimal range for fragment hits, offering a clean starting point for structure-based drug design. Scientists can procure this compound to use as an NMR or SPR-validated hit for hinge-binding kinase targets, particularly where a small, unoptimized fragment is required for co-crystallization studies.

Chemical Probe for Investigating Positional Isomer-Dependent Kinase Binding

The existence of a direct positional isomer (CAS 1797224-47-5) allows for a controlled pair of chemical probes to study how the relocation of a single dimethylamino group affects kinase binding modes. Researchers can use both compounds in parallel thermal shift assays or activity-based protein profiling to map the structural determinants of kinase selectivity. This application is critical for chemical biology groups focused on decoding kinase-ligand interaction landscapes.

Medicinal Chemistry Optimization of Pyrimidine-Based EGFR Inhibitors

While reported EGFR inhibition data is unvalidated, the compound provides a structurally minimal scaffold for the rational design of novel EGFR inhibitors. It acts as a versatile synthetic intermediate; the pentanamide tail can be replaced, and the methyl and dimethylamino groups can be further functionalized via established chemical reactions. Procurement is strategically sound for medicinal chemistry laboratories aiming to build proprietary, patent-differentiating aniline-pyrimidine libraries. [1]

Quote Request

Request a Quote for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.